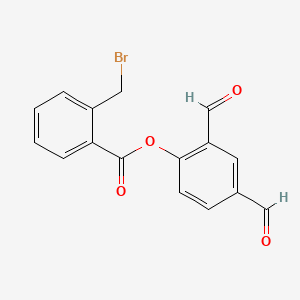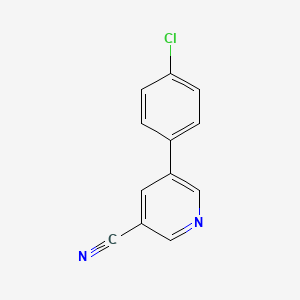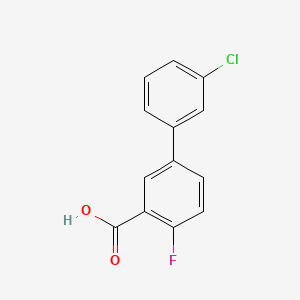
2,4-Diformylphenyl 2-(bromomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diformylphenyl 2-(bromomethyl)benzoate, also known as DBMB, is a synthetic compound that has a wide range of applications in the scientific research field. It is a relatively new compound that has been gaining attention due to its potential for use in various experiments and its ability to provide a range of effects.
科学的研究の応用
Fluorescent Chemosensors
Compounds based on Diformylphenyl structures, such as 4-Methyl-2,6-diformylphenol (DFP), serve as important platforms for developing fluorescent chemosensors. These chemosensors are designed to detect a wide range of analytes, including metal ions, anions, and neutral molecules with high selectivity and sensitivity. The presence of two formyl groups in such compounds offers ample opportunity for modulating sensing selectivity and sensitivity, highlighting the potential of 2,4-Diformylphenyl 2-(bromomethyl)benzoate in creating more advanced chemosensors for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Synthesis of Bioactive Compounds
The bioactive precursor role of compounds structurally similar to this compound, like Methyl-2-formyl benzoate, in organic synthesis, is well-documented. These precursors facilitate the synthesis of a variety of pharmacologically active compounds, showcasing a diverse range of activities such as antifungal, antihypertensive, anticancer, and antiviral properties. This demonstrates the potential of this compound in pharmaceutical research, especially in the discovery and development of new therapeutic agents (Farooq & Ngaini, 2019).
Environmental Toxicology
The structural similarity of this compound to other brominated compounds invites consideration of its potential environmental impact. Studies on related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,6-Tribromophenol (TBP) explore their toxicological effects on aquatic environments, human health, and ecosystems. Such research underscores the importance of understanding the environmental fate, bioaccumulation, and ecotoxicological risks associated with the use and disposal of brominated organic compounds, suggesting similar areas of investigation for this compound to ensure safe and sustainable applications (Zuanazzi, Ghisi, & Oliveira, 2020); (Koch & Sures, 2018).
Advanced Materials and Chemical Synthesis
The versatility of compounds with functionalities similar to this compound is also evident in materials science and synthetic chemistry. Their roles in creating complex molecules, polymers, and advanced materials, through reactions such as cross-coupling, highlight the potential of this compound in contributing to the development of new materials with specialized properties for applications in nanotechnology, coatings, and electronic devices (Qiu et al., 2009).
Safety and Hazards
特性
IUPAC Name |
(2,4-diformylphenyl) 2-(bromomethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c17-8-12-3-1-2-4-14(12)16(20)21-15-6-5-11(9-18)7-13(15)10-19/h1-7,9-10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUTCVJVQVEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)OC2=C(C=C(C=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)


